

Application Notes: Mass Spectrometry Analysis of N-Stearoyl-DL-dihydrolactocerebroside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	N-Stearoyl-DL-dihydrolactocerebroside
Cat. No.:	B091782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyl-DL-dihydrolactocerebroside is a glycosphingolipid (GSL) composed of a saturated ceramide backbone (dihydrosphingosine acylated with stearic acid) and a lactose disaccharide headgroup. As members of the GSL family, lactosylceramides and their derivatives are involved in various cellular processes, including cell adhesion, signaling, and immune responses. Accurate and robust analytical methods are crucial for their characterization and quantification in various biological and pharmaceutical matrices. This document provides a detailed protocol for the analysis of **N-Stearoyl-DL-dihydrolactocerebroside** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Structure and Properties

- Systematic Name: N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)-octadecanamide- β -D-galactopyranosyl-(1 \rightarrow 4)- β -D-glucopyranoside
- Common Name: **N-Stearoyl-DL-dihydrolactocerebroside**
- Molecular Formula: C₄₈H₉₃NO₁₃[\[1\]](#)
- Molecular Weight: 892.25 g/mol [\[1\]](#)

- CAS Number: 15373-20-3[1]

The structure consists of a sphinganine (d18:0) base, an N-linked stearic acid (C18:0), and a lactose headgroup. The absence of a double bond in the sphingoid base classifies it as a "dihydro" species.

Mass Spectrometry Analysis

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of **N-Stearoyl-DL-dihydrolactocerebroside**. Positive ion mode is generally favored for neutral glycosphingolipids, leading to the formation of protonated molecules $[M+H]^+$ or adducts with sodium $[M+Na]^+$ or ammonium $[M+NH_4]^+$.[2]

Expected Adducts and Precursor Ions

Adduct	Chemical Formula	Exact Mass (m/z)
$[M+H]^+$	$C_{48}H_{94}NO_{13}^+$	892.6622
$[M+Na]^+$	$C_{48}H_{93}NNaO_{13}^+$	914.6441
$[M+NH_4]^+$	$C_{48}H_{97}N_2O_{13}^+$	909.6888

Fragmentation Pattern (MS/MS)

Collision-induced dissociation (CID) of the $[M+H]^+$ precursor ion is expected to yield a series of characteristic fragment ions. The fragmentation primarily occurs at the glycosidic bonds and within the ceramide backbone.

- Loss of the terminal hexose (Galactose): This results in the loss of a 162.05 Da neutral fragment.
- Loss of the entire disaccharide (Lactose): This corresponds to the loss of a 324.10 Da neutral fragment, yielding the protonated ceramide.
- Fragmentation of the ceramide backbone: The most characteristic fragment arises from the cleavage of the C-C bond adjacent to the amide nitrogen, yielding a fragment corresponding to the dihydrosphingosine (sphinganine) backbone. For a d18:0 base, this results in a prominent ion at m/z 266.[3][4]

The predicted fragmentation pathway provides a basis for developing targeted MS/MS methods, such as Multiple Reaction Monitoring (MRM), for sensitive and specific quantification.

Experimental Protocols

Sample Preparation

a) For Pure Standards:

- Prepare a stock solution of **N-Stearoyl-DL-dihydrolactocerebroside** in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid) to prepare working standards for calibration curves.

b) For Biological Matrices (e.g., Plasma, Tissues):

- Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer.
- Lipid Extraction: Perform a liquid-liquid extraction using a modified Folch or Bligh-Dyer method. A common solvent system is chloroform:methanol (2:1, v/v).[\[2\]](#)
- Phase Separation: Add water or an aqueous salt solution to induce phase separation. The glycosphingolipids will partition into the lower organic phase.
- Purification: To remove interfering lipids like phospholipids, a solid-phase extraction (SPE) step using a C18 or silica-based cartridge may be necessary.[\[3\]](#)
- Drying and Reconstitution: Evaporate the solvent from the purified lipid extract under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Liquid Chromatography (LC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar glycosphingolipids.[\[5\]](#)[\[6\]](#)

Parameter	Recommended Conditions
Column	HILIC column (e.g., silica, amide, or diol chemistry), 2.1 x 100 mm, < 3 µm
Mobile Phase A	Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	95% B to 60% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 - 10 µL

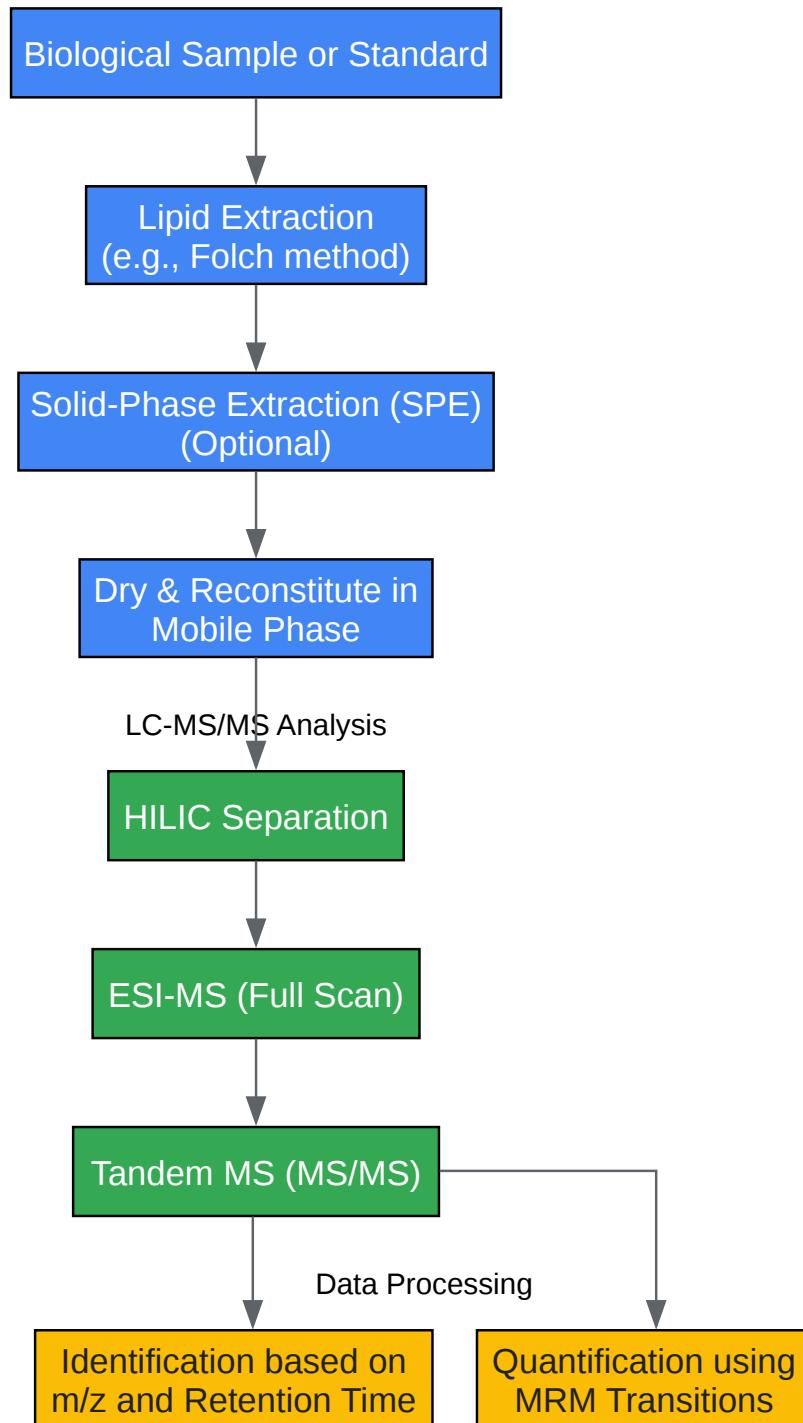
Mass Spectrometry (MS)

Parameter	Recommended Settings
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen, 8 - 12 L/min
Desolvation Temp.	350 - 450 °C
Scan Mode	Full Scan (m/z 200-1200) for identification; MS/MS or MRM for quantification

Tandem Mass Spectrometry (MS/MS)

Parameter	Recommended Settings
Precursor Ion	$[\text{M}+\text{H}]^+$ (m/z 892.66) or $[\text{M}+\text{Na}]^+$ (m/z 914.64)
Collision Gas	Argon
Collision Energy	Optimization required (start with 30-50 eV). This is instrument-dependent and should be optimized to maximize the intensity of the desired product ions.
Product Ions (for MRM)	* m/z 730.6 (Loss of terminal hexose) * m/z 568.6 (Loss of di-hexose) * m/z 266.3 (Sphinganine backbone)

Data Presentation


Quantitative MS/MS Transitions for N-Stearoyl-DL-dihydrolactocerebroside

Precursor Ion (m/z)	Product Ion (m/z)	Fragmentation Description
892.66	730.61	$[\text{M}+\text{H} - \text{Hexose}]^+$
892.66	568.56	$[\text{M}+\text{H} - \text{Di-hexose}]^+$ (Ceramide)
892.66	266.28	$[\text{Sphinganine backbone}]^+$
568.56	266.28	$[\text{Ceramide}]^+ \rightarrow [\text{Sphinganine backbone}]^+$

Visualizations

Experimental Workflow for MS Analysis

Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for **N-Stearoyl-DL-dihydrolactocerebroside** analysis.

Predicted MS/MS Fragmentation Pathway of $[M+H]^+$

N-Stearoyl-DL-dihydrolactocerebroside
 $[M+H]^+$
m/z 892.66

- Galactose (162.05 Da)

$[M+H - \text{Hexose}]^+$
m/z 730.61

- Glucose (162.05 Da)

Ceramide (d18:0/18:0)
 $[M+H - \text{Di-hexose}]^+$
m/z 568.56

- Stearic Acid & H_2O

Sphinganine Backbone
m/z 266.28

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of **N-Stearoyl-DL-dihydrolactocerebroside**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review – PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 4. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Application Notes: Mass Spectrometry Analysis of N-Stearoyl-DL-dihydrolactocerebroside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091782#mass-spectrometry-ms-analysis-of-n-stearoyl-dl-dihydrolactocerebroside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com